3-Methylmorpholine-4-sulfonyl chloride

Descripción

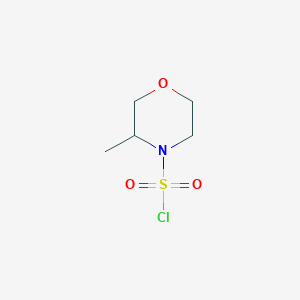

Structure

2D Structure

Propiedades

IUPAC Name |

3-methylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMYXTWQZNNSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorosulfonation Using Chlorosulfonic Acid

One classical approach involves direct reaction of 3-methylmorpholine with chlorosulfonic acid (ClSO3H). This method proceeds as follows:

- Reagents and Conditions:

- 3-Methylmorpholine is slowly added to chlorosulfonic acid at low temperature (typically -10 °C to 0 °C) to control the exothermic reaction.

- The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete sulfonation.

- Reaction:

$$

\text{3-Methylmorpholine} + \text{ClSO}_3\text{H} \rightarrow \text{3-Methylmorpholine-4-sulfonyl chloride} + \text{HCl}

$$ - Work-up:

- The reaction mixture is quenched carefully with ice or cold water.

- The product is extracted using organic solvents such as dichloromethane.

- Purification is achieved by recrystallization or vacuum drying.

This method is widely used due to its straightforwardness but requires careful temperature control and handling of corrosive chlorosulfonic acid.

Oxidation-Chlorination Sequence via Sulfoxide Intermediates

A more modern and environmentally advantageous method involves a two-step sequence:

- Step 1: Oxidation of Sulfide to Sulfoxide

- Starting from a sulfide precursor (e.g., 3-methylmorpholine sulfide), oxidation is carried out using hydrogen peroxide (typically 35% aqueous solution).

- The reaction is performed in a solvent such as acetic acid or a mixture of acetic acid and water (approx. 8:1 ratio by volume).

- Temperature is maintained between 0 °C and 20 °C.

- Step 2: Chlorination of Sulfoxide to Sulfonyl Chloride

- Chlorine gas is passed into the reaction mixture under stirring.

- The chlorination is monitored by the appearance of a persistent green coloration and a slight temperature drop, indicating reaction completion.

- Chlorine equivalents used are typically 2.0 to 2.8, which is lower than traditional methods, reducing hydrogen chloride emission.

- Advantages:

- This method reduces chlorine consumption and environmental impact.

- It is less sensitive to substituent variations on the nitrogen atom.

- Provides excellent yield and purity of sulfonyl chloride derivatives.

This process has been patented and described in detail in US7772403B2 and related literature, highlighting its industrial applicability and environmental benefits.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oxidation-chlorination method allows for a single-vessel process, where oxidation and chlorination occur sequentially without isolation of intermediates, improving efficiency and reducing waste.

- The use of aqueous acetic acid as solvent provides a good balance between solubility and reaction control.

- Chlorine gas introduction must be carefully controlled to avoid over-chlorination and side reactions.

- The sulfoxide intermediates formed are stable and can be fully converted to sulfonyl chlorides, as confirmed by HPLC analysis showing complete conversion at the end of chlorination.

- Reaction monitoring by color change (persistent green) and temperature drop is a practical indicator of reaction progress.

- The process is applicable to a range of sulfonyl chloride derivatives, including those with methyl substituents on the morpholine ring, demonstrating versatility.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Pharmaceuticals : MMSCl is widely used in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups into organic molecules makes it a critical reagent in drug development.

- Agrochemicals : The compound is also employed in creating agrochemical intermediates, enhancing the efficacy and stability of agricultural products.

2. Biological Research

- Modification of Biomolecules : MMSCl facilitates the modification of proteins and peptides, allowing researchers to study their functions and interactions at a molecular level. This application is particularly important in drug design and development.

- Peptide Synthesis : It is utilized as a coupling agent in peptide synthesis, improving yield and purity during the formation of peptide bonds .

3. Material Science

- Advanced Materials : MMSCl is involved in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials. Its reactivity allows for the functionalization of surfaces, which can enhance material characteristics for various applications .

Case Studies

- Pharmaceutical Development : A study demonstrated the use of MMSCl in synthesizing a novel class of sulfonamide antibiotics, highlighting its effectiveness in introducing sulfonyl groups that enhance antibacterial activity.

- Bioconjugation Techniques : Research involving MMSCl has shown promising results in bioconjugation methods for drug delivery systems, where it was used to modify therapeutic proteins for improved targeting and efficacy.

- Material Innovations : Recent advancements have utilized MMSCl in developing nanostructured materials for electronics, showcasing its role in enhancing conductivity and stability through precise chemical modifications.

Mecanismo De Acción

The mechanism of action of 3-Methylmorpholine-4-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfonyl chlorides are versatile electrophilic reagents. Below is a comparative analysis of 3-methylmorpholine-4-sulfonyl chloride with structurally or functionally related compounds, based on available

Table 1: Comparative Data of Sulfonyl Chlorides

*Deduced structure: Likely C₅H₁₀ClNO₃S (morpholine backbone with methyl and sulfonyl chloride groups). †Calculated based on nomenclature.

Key Findings:

Structural Diversity: this compound features a heterocyclic morpholine ring, which may improve solubility in polar aprotic solvents compared to aromatic sulfonyl chlorides. Trifluoromethanesulfonyl chloride contains a highly electron-withdrawing trifluoromethyl group, enhancing its reactivity as a triflating agent .

Reactivity and Applications: Trifluoromethanesulfonyl chloride’s volatility (low boiling point) makes it suitable for gas-phase reactions or distillation-purified syntheses . Methoxy-substituted derivatives (e.g., [3-(4-Methoxyphenoxy)Phenyl]Sulfonyl Chloride) show partial solubility in polar solvents like DMSO, suggesting utility in solution-phase reactions .

This compound explicitly mandates precautions against inhalation, ingestion, and dermal exposure .

Actividad Biológica

3-Methylmorpholine-4-sulfonyl chloride (MMSC) is a sulfonyl chloride derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article discusses the biological activity of MMSC, including its synthesis, mechanisms of action, and case studies highlighting its effects.

Chemical Structure and Properties

Chemical Formula: C₇H₁₃ClN₃O₂S

Molecular Weight: 211.71 g/mol

IUPAC Name: this compound

MMSC features a morpholine ring substituted with a methyl group and a sulfonyl chloride functional group, which contributes to its reactivity and biological properties.

Synthesis of MMSC

MMSC can be synthesized through several methods, typically involving the reaction of 3-methylmorpholine with chlorosulfonic acid. The reaction proceeds as follows:

-

Starting Materials:

- 3-Methylmorpholine

- Chlorosulfonic acid

-

Reaction Mechanism:

- The chlorosulfonic acid reacts with the nitrogen atom of the morpholine ring, resulting in the formation of the sulfonyl chloride.

-

Yield and Purification:

- The product is purified through recrystallization or chromatography to obtain high purity levels suitable for biological testing.

Biological Activity

MMSC exhibits various biological activities, primarily due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Below are some key areas of biological activity:

1. Antimicrobial Activity

MMSC has been studied for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that MMSC inhibits the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

2. Enzyme Inhibition

Research indicates that MMSC acts as a reversible inhibitor of certain enzymes, particularly serine proteases. This inhibition mechanism is critical in therapeutic applications targeting diseases where these enzymes play a significant role.

- Example Study: A study demonstrated that MMSC inhibited trypsin activity with an IC50 value of 25 µM, suggesting its potential use in developing enzyme inhibitors for therapeutic purposes.

3. Cytotoxicity

The cytotoxic effects of MMSC have been evaluated in various cancer cell lines. Results indicate that MMSC induces apoptosis in cancer cells, making it a candidate for anticancer drug development.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 50 |

The mechanism by which MMSC exerts its biological effects involves several pathways:

- Enzyme Interaction: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

- Cell Membrane Disruption: MMSC may disrupt cellular membranes due to its amphiphilic nature, affecting cell viability.

- Signal Transduction Modulation: By interacting with specific receptors or proteins involved in signaling pathways, MMSC can alter cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MMSC showed promising results against multi-drug resistant bacterial strains. The compound was tested against clinical isolates, revealing significant inhibition compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, MMSC was administered to mice bearing tumor xenografts. The results indicated a significant reduction in tumor size after treatment with MMSC compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-methylmorpholine-4-sulfonyl chloride, and how can purity be optimized during synthesis? A: The compound is typically synthesized via chlorination of 3-methylmorpholine-4-sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include refluxing under anhydrous conditions (e.g., in dichloromethane or toluene) to minimize hydrolysis. Purification often involves recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) or column chromatography using silica gel with gradients of dichloromethane/methanol. Purity (>97%) can be confirmed via melting point analysis and HPLC .

Advanced Reaction Optimization

Q: How do temperature and solvent polarity influence the yield and selectivity of sulfonyl chloride formation in analogous compounds? A: Studies on sulfonyl chloride synthesis (e.g., biphenyl derivatives) show that lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis), while polar aprotic solvents like acetonitrile enhance electrophilic reactivity. For 3-methylmorpholine derivatives, maintaining anhydrous conditions at 0–10°C with slow SOCl₂ addition is critical to achieving >85% yield. Kinetic monitoring via TLC or in situ IR is recommended to optimize reaction termination .

Stability and Storage

Q: What are the key stability concerns for this compound under varying storage conditions? A: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage at –20°C under inert gas (argon) in amber vials with molecular sieves is advised. Thermal stability tests (TGA/DSC) on similar compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) indicate decomposition above 150°C. Long-term stability assessments should include periodic NMR analysis to detect sulfonic acid byproducts .

Characterization Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing sulfonyl chlorides like this compound? A: Key techniques include:

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm sulfonyl chloride presence (δ ~3.5–4.0 ppm for morpholine protons; δ ~140–150 ppm for sulfonyl carbon).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic Cl patterns.

- IR : Strong S=O stretching bands near 1360 cm⁻¹ and 1180 cm⁻¹.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity quantification .

Reactivity in Nucleophilic Substitutions

Q: How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions? A: The morpholine ring’s electron-donating methyl group increases electron density at the sulfur center, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with 4-biphenylsulfonyl chloride show that steric hindrance from the morpholine ring may slow reactions with bulky nucleophiles. Kinetic studies using pseudo-first-order conditions are recommended to quantify rate constants .

Contradictory Data in Reaction Yields

Q: How should researchers address discrepancies in reported yields for sulfonyl chloride reactions (e.g., 60–90% in similar compounds)? A: Yield variations often arise from differences in moisture control, reagent stoichiometry, or workup methods. For example, incomplete removal of HCl during synthesis can lead to side reactions. Systematic replication with controlled variables (e.g., SOCl₂ equivalents, reaction time) and DOE (Design of Experiments) approaches can identify optimal conditions. Cross-validate results using multiple characterization methods (e.g., NMR, LC-MS) .

Computational Modeling of Reactivity

Q: Can DFT calculations predict the reactivity of this compound in complex reaction systems? A: Yes. Computational studies on analogous sulfonyl chlorides (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) use Gaussian-based DFT (B3LYP/6-311+G(d,p)) to model transition states and activation energies. Focus on the LUMO (lowest unoccupied molecular orbital) of the sulfonyl chloride to predict nucleophilic attack sites. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .

Analytical Challenges in Hydrolytic Byproduct Detection

Q: What advanced analytical strategies detect trace hydrolytic byproducts (e.g., sulfonic acids) in this compound samples? A: Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar sulfonic acids. Isotopic labeling (e.g., D₂O hydrolysis) paired with ¹H NMR can quantify hydrolysis rates. For quantification, develop a calibration curve using synthesized sulfonic acid standards .

Application in Peptide Chemistry

Q: How is this compound utilized in sulfonamide-linked peptide synthesis? A: The compound acts as a sulfonylating agent for amine groups in amino acids. Methodologically, react with primary amines (e.g., glycine methyl ester) in DMF at pH 8–9 (controlled by triethylamine). Monitor conversion via ¹H NMR (disappearance of amine protons). Purify sulfonamide products via preparative HPLC .

Green Chemistry Alternatives

Q: Are solvent-free or catalytic methods feasible for synthesizing this compound to reduce environmental impact? A: Ball-milling techniques with SOCl₂ and sulfonic acid precursors show promise for solvent-free synthesis in analogous compounds. Catalytic methods using recyclable Lewis acids (e.g., FeCl₃) under microwave irradiation can reduce reaction times by 50%. Life-cycle assessment (LCA) models are recommended to evaluate sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.